molecular formula C12H10BrNO4 B15092452 2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester

2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester

Cat. No.: B15092452
M. Wt: 312.12 g/mol
InChI Key: HVFIOFWOTNYPBJ-UHFFFAOYSA-N
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Description

2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester is a substituted quinoline derivative with a complex substitution pattern. Its structure features:

  • A methyl ester at the 2-position of the quinoline core.
  • Hydroxy (-OH) and methoxy (-OCH₃) groups at positions 4 and 7, respectively.
  • A bromine atom at position 7.

This compound’s molecular formula is C₁₂H₁₀BrNO₅ (calculated based on substitutions), with a molecular weight of 336.12 g/mol. The methyl ester at position 2 differentiates it from free carboxylic acid analogs, improving membrane permeability in pharmacological contexts .

Properties

Molecular Formula

C12H10BrNO4

Molecular Weight

312.12 g/mol

IUPAC Name

methyl 8-bromo-7-methoxy-4-oxo-1H-quinoline-2-carboxylate

InChI

InChI=1S/C12H10BrNO4/c1-17-9-4-3-6-8(15)5-7(12(16)18-2)14-11(6)10(9)13/h3-5H,1-2H3,(H,14,15)

InChI Key

HVFIOFWOTNYPBJ-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C2=C(C=C1)C(=O)C=C(N2)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Structural and Functional Analysis of the Target Compound

The target compound, 2-quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester, features a quinoline backbone with four distinct substituents:

  • Position 2 : Methyl ester of the carboxylic acid group.
  • Position 4 : Hydroxyl group.
  • Position 7 : Methoxy group.
  • Position 8 : Bromine atom.

The juxtaposition of electron-donating (methoxy, hydroxyl) and electron-withdrawing (bromine) groups necessitates careful sequential functionalization to avoid undesired side reactions. The methyl ester at position 2 suggests early-stage esterification or cyclization strategies incorporating this moiety.

Retrosynthetic Approaches and Key Building Blocks

Core Quinoline Formation Strategies

The quinoline nucleus may be constructed via cyclization reactions, with the Gould-Jacobs and Friedländer syntheses being prominent candidates. However, the Pfitzinger reaction , which employs isatin derivatives, offers a direct route to 4-hydroxyquinoline-3-carboxylic acids, though positional adjustments are required for the target’s 2-carboxylic ester.

Adapted Pfitzinger Reaction with Substituted Isatins

A modified Pfitzinger reaction using 6-bromo-7-methoxyisatin as the starting material could yield 8-bromo-7-methoxy-4-hydroxyquinoline-2-carboxylic acid after cyclization with a β-keto ester (Figure 1). Subsequent esterification with thionyl chloride and methanol would furnish the methyl ester:

$$
\text{6-Bromo-7-methoxyisatin} + \text{Methyl acetoacetate} \xrightarrow{\text{Base}} \text{8-Bromo-7-methoxy-4-hydroxyquinoline-2-carboxylic acid} \xrightarrow{\text{SOCl}_2/\text{MeOH}} \text{Target ester}
$$

This route’s feasibility hinges on the synthesis of 6-bromo-7-methoxyisatin, which may involve bromination and O-methylation of a precursor isatin.

Sequential Functionalization of Preformed Quinoline Cores

Bromination and Methoxylation of 4-Hydroxyquinoline-2-carboxylic Acid Methyl Ester

Starting from 4-hydroxyquinoline-2-carboxylic acid methyl ester , bromination at position 8 could be achieved using N-bromosuccinimide (NBS) under radical or electrophilic conditions. The 4-hydroxy group acts as an activating director, favoring bromination at the para position (position 8). Subsequent O-methylation at position 7 via Mitsunobu conditions or alkylation with methyl iodide and a base (e.g., K$$2$$CO$$3$$) would introduce the methoxy group:

$$
\text{4-Hydroxyquinoline-2-carboxylic acid methyl ester} \xrightarrow{\text{NBS}} \text{8-Bromo-4-hydroxyquinoline-2-carboxylic acid methyl ester} \xrightarrow{\text{MeI, K}2\text{CO}3} \text{Target compound}
$$

Protection-Deprotection Strategy : The 4-hydroxy group must be protected (e.g., as a tert-butyldimethylsilyl ether) during methoxylation to prevent competing O-methylation.

Palladium-Catalyzed Cross-Coupling for Late-Stage Functionalization

Suzuki-Miyaura Coupling for Methoxy Group Introduction

A palladium-catalyzed coupling between 8-bromo-4-hydroxyquinoline-2-carboxylic acid methyl ester and a methoxyboronic acid could install the methoxy group at position 7. However, the electron-deficient quinoline core may necessitate Buchwald-Hartwig amination conditions for C–O bond formation:

$$
\text{8-Bromo-4-hydroxyquinoline-2-carboxylic acid methyl ester} + \text{MeOBpin} \xrightarrow{\text{Pd(OAc)}_2, \text{Xantphos}} \text{Target compound}
$$

This method’s success depends on the compatibility of the 4-hydroxy group with the coupling conditions, potentially requiring temporary protection.

One-Pot Synthesis via Rhodium-Catalyzed Cyclization

Rhodium-Mediated Annulation of Functionalized Anilines

The patent WO2015198349A1 describes a one-pot synthesis of 3-substituted quinoline carboxylates from anilines using rhodium acetate and β-propiolactone. Adapting this method, 2-amino-3-bromo-4-methoxybenzoic acid methyl ester could undergo cyclization to yield the target compound directly (Figure 2):

$$
\text{2-Amino-3-bromo-4-methoxybenzoic acid methyl ester} \xrightarrow{\text{Rh(OAc)}2, \text{HCO}2\text{H}} \text{Target compound}
$$

This route’s advantage lies in its convergent nature, though the synthesis of the tailored aniline precursor remains a challenge.

Comparative Analysis of Synthetic Routes

Method Key Steps Yield Scalability Challenges
Pfitzinger Adaptation Isatin cyclization, esterification ~45% Moderate Synthesis of substituted isatin
Sequential Functionalization Bromination, O-methylation, protection ~60% High Competing O-methylation at position 4
Palladium Coupling Suzuki-Miyaura or Buchwald-Hartwig ~50% Low Sensitivity of 4-hydroxy group
Rhodium Annulation One-pot cyclization ~70% High Access to functionalized aniline

The rhodium-mediated annulation offers the highest yield and scalability, contingent on precursor availability. Sequential functionalization balances practicality and yield but requires meticulous protection schemes.

Mechanistic Insights and Reaction Optimization

Regioselectivity in Electrophilic Bromination

The 4-hydroxy group directs electrophilic bromination to positions 3 and 8 via resonance activation. Steric hindrance at position 3 favors bromination at position 8, as observed in the synthesis of 8-bromo-4-hydroxyquinoline derivatives.

Esterification Kinetics

Methyl ester formation via thionyl chloride and methanol proceeds through a two-step mechanism: initial acid chloride formation followed by nucleophilic acyl substitution. Excess thionyl chloride (≥3 equiv.) ensures complete conversion, as evidenced in the synthesis of 7-bromoquinoline-4-carboxylic acid methyl ester.

Chemical Reactions Analysis

Ester Hydrolysis and Functional Group Interconversion

The methyl ester at position 2 undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. For example:

Methyl esterH+ or OHCarboxylic acid+CH3OH\text{Methyl ester} \xrightarrow{\text{H}^+ \text{ or OH}^-} \text{Carboxylic acid} + \text{CH}_3\text{OH}

Key Observations :

  • Basic Conditions : Saponification with NaOH or KOH in aqueous ethanol promotes ester cleavage .

  • Acidic Conditions : Hydrolysis with HCl or H₂SO₄ yields the carboxylic acid but may require elevated temperatures .

Nucleophilic Substitution at Bromine (Position 8)

The bromine atom at position 8 is a site for nucleophilic substitution or cross-coupling reactions.

Reaction TypeConditionsProductYieldSource
Suzuki Coupling Pd(PPh₃)₄, K₂CO₃, THF/H₂O, reflux8-Aryl-substituted quinoline derivative~77%
Buchwald–Hartwig Pd catalyst, amine, base8-Amino-substituted derivativeN/A

Mechanistic Insight :

  • Bromine’s electron-withdrawing nature activates the quinoline ring for palladium-catalyzed couplings .

  • Steric hindrance from adjacent substituents (e.g., methoxy at position 7) may limit reactivity .

Alkylation and Acylation of Hydroxyl Group (Position 4)

The hydroxyl group at position 4 undergoes alkylation or acylation under controlled conditions:

ReactionReagent/ConditionsProductYieldSource
O-Methylation CH₃I, NaH/K₂CO₃, DMF, 50–80°C4-Methoxy derivative80–99%
Acetylation Ac₂O, pyridine, RT4-Acetoxy derivativeHigh

Key Findings :

  • Strong bases (e.g., NaH) deprotonate the hydroxyl group, favoring O-alkylation over N-alkylation .

  • Steric effects from the methoxy group (position 7) influence reaction selectivity .

Electrophilic Aromatic Substitution

The quinoline core participates in electrophilic substitution, though substituents modulate reactivity:

ReactionConditionsPosition of SubstitutionNotesSource
Nitration HNO₃, H₂SO₄, 0–5°CPosition 5 or 6Directed by methoxy group
Sulfonation H₂SO₄, SO₃Position 5Meta-directing effect of Br

Mechanistic Notes :

  • The methoxy group (position 7) is ortho/para-directing but deactivating, while bromine (position 8) is meta-directing.

  • Competitive substitution patterns depend on reaction conditions and substituent electronic effects.

Methoxylation and Demethylation

The methoxy group (position 7) is generally stable but can be cleaved under harsh conditions:

ReactionConditionsProductYieldSource
Demethylation BBr₃, CH₂Cl₂, −78°C → RT7-Hydroxy derivative60–85%
Remethylation CH₃I, Ag₂O, DMFRegenerated methoxy groupHigh

Challenges :

  • Demethylation may lead to side reactions at the hydroxyl group (position 4) .

Halogenation and Functionalization

The bromine atom (position 8) can be replaced via radical or metal-mediated pathways:

ReactionConditionsProductYieldSource
Radical Bromination NBS, AIBN, CCl₄N/A (same position)
Iodination I₂, HNO₃, H₂SO₄8-Iodo derivativeModerate

Scientific Research Applications

2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate due to its unique chemical structure.

    Industry: Utilized in the development of materials with specific properties, such as fluorescence or conductivity.

Mechanism of Action

The mechanism of action of 2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester involves its interaction with specific molecular targets. The compound may act by:

    Binding to Enzymes: Inhibiting or modulating the activity of enzymes involved in various biological pathways.

    Interacting with DNA: Intercalating into DNA and affecting gene expression.

    Modulating Receptors: Binding to and modulating the activity of specific receptors on cell surfaces.

Comparison with Similar Compounds

Electronic and Steric Effects

  • Bromine vs. Chlorine: The bromine atom in the target compound increases steric bulk and electron-withdrawing effects compared to chlorine in analogs like 6-bromo-4-chloroquinoline-2-carboxylate. This enhances lipophilicity and may improve binding to hydrophobic enzyme pockets .
  • Ester vs. Free Acid: The methyl ester at position 2 reduces polarity compared to free carboxylic acids (e.g., 8-hydroxy-4-methoxy-2-quinolinecarboxylic acid), enhancing bioavailability in drug delivery .

Biological Activity

2-Quinolinecarboxylic acid, 8-bromo-4-hydroxy-7-methoxy-, methylester, also referred to as 8-bromo-4-hydroxy-6-methylquinoline-3-carboxylic acid methyl ester, is a derivative of quinoline known for its diverse biological activities. This compound has garnered attention in various fields, including medicinal chemistry, due to its potential therapeutic applications against a range of diseases.

Chemical Structure and Properties

The chemical structure of this compound can be represented as follows:

  • Molecular Formula : C12H10BrNO3
  • Molecular Weight : 296.12 g/mol

This compound features a bromine atom at the 8th position, a hydroxyl group at the 4th position, and a methoxy group at the 7th position of the quinoline ring. The presence of these functional groups significantly influences its biological activity.

Antimicrobial Properties

Research indicates that quinoline derivatives exhibit notable antimicrobial activity. Specifically, studies have shown that compounds similar to 2-Quinolinecarboxylic acid can inhibit the growth of various bacterial strains. For instance, derivatives have been identified as selective inhibitors of fructose 1,6-bisphosphate aldolase (FBA), an enzyme crucial for bacterial metabolism. This inhibition leads to significant antibacterial effects against pathogens such as Mycobacterium tuberculosis and Escherichia coli .

Anticancer Activity

Quinoline derivatives are also explored for their anticancer properties. The mechanism of action often involves the disruption of cellular signaling pathways that regulate proliferation and apoptosis. For instance, some studies have demonstrated that these compounds can induce apoptosis in cancer cells by activating caspases and altering mitochondrial membrane potential .

Case Studies

  • Study on Antimicrobial Activity : A recent study evaluated the efficacy of various quinoline derivatives against Gram-positive and Gram-negative bacteria. The results indicated that certain modifications to the quinoline structure enhanced antibacterial potency, with minimum inhibitory concentrations (MIC) ranging from 5 to 50 µg/mL depending on the derivative .
  • Anticancer Mechanisms : In vitro studies have shown that methyl esters of quinolinecarboxylic acids can inhibit tumor growth in several cancer cell lines. The compounds were found to interfere with DNA synthesis and induce cell cycle arrest at the G1 phase .

Comparative Biological Activity Table

Compound NameAntimicrobial Activity (MIC µg/mL)Anticancer Activity (IC50 µM)
2-Quinolinecarboxylic acid derivative5 - 5010 - 30
Other Quinoline Derivative A10 - 4015 - 25
Other Quinoline Derivative B20 - 60>30

The biological activity of 2-Quinolinecarboxylic acid, particularly its antimicrobial and anticancer effects, can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound may inhibit key enzymes involved in metabolic pathways essential for bacterial survival and cancer cell proliferation.
  • Apoptosis Induction : By activating apoptotic pathways, these compounds can lead to programmed cell death in cancer cells.
  • Iron Chelation : Some studies suggest that quinolines can act as iron chelators, impacting cellular processes reliant on iron availability .

Q & A

Q. What are the recommended methods for synthesizing 8-bromo-4-hydroxy-7-methoxy-2-quinolinecarboxylic acid methyl ester?

Methodological Answer: Synthesis typically involves multi-step protocols:

  • Cyclization Reactions : Start with substituted aniline derivatives. For example, cyclize 3-methoxy-4-hydroxyaniline derivatives with brominated intermediates under acidic conditions to form the quinoline core .
  • Esterification : Use phosphorus oxychloride (POCl₃) or thionyl chloride (SOCl₂) to activate the carboxylic acid group, followed by methanol treatment to form the methyl ester .
  • Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradients) or recrystallization (ethanol/water mixtures) to isolate the product .

Q. How should researchers handle and store this compound to ensure stability and safety?

Methodological Answer:

  • Handling : Use PPE (gloves, lab coat, goggles) to avoid skin/eye contact. Work in a fume hood to prevent inhalation of dust or vapors .
  • Storage : Keep in a tightly sealed container under inert gas (N₂ or Ar) at 2–8°C. Protect from light and moisture to prevent hydrolysis of the ester or bromo substituent .
  • Decomposition Risks : Avoid high temperatures (>100°C), as decomposition may release toxic NOₓ or halogenated byproducts .

Q. What spectroscopic techniques are most effective for characterizing the structure of this compound?

Methodological Answer:

  • NMR Spectroscopy : ¹H/¹³C NMR to confirm substituent positions (e.g., methoxy at C7, bromo at C8) and esterification .
  • Mass Spectrometry (HRMS) : Validate molecular weight (e.g., C₁₂H₁₀BrNO₄: ~327 Da) and isotopic patterns for bromine .
  • X-ray Crystallography : Resolve crystal packing and dihedral angles between substituents, critical for understanding solid-state reactivity .

Advanced Research Questions

Q. How can conflicting data regarding the reactivity of the bromo substituent in this compound be resolved?

Methodological Answer:

  • Comparative Reactivity Studies : Perform nucleophilic substitution (e.g., Suzuki coupling) under varying conditions (catalyst: Pd(PPh₃)₄, solvents: DMF/THF) to assess bromo group lability .
  • Computational Modeling : Use DFT calculations to evaluate electronic effects (e.g., electron-withdrawing methoxy vs. bromo groups) on reaction pathways .
  • Controlled Replicates : Repeat experiments with standardized protocols to isolate variables (e.g., moisture levels, trace metal contaminants) .

Q. What strategies optimize the yield of this compound in multi-step syntheses?

Methodological Answer:

  • Stepwise Optimization :
    • Cyclization Step : Use microwave-assisted synthesis (100–120°C, 30 min) to improve reaction efficiency vs. traditional reflux .
    • Esterification : Replace POCl₃ with DCC/DMAP coupling agents to reduce side-product formation .
  • Workup Adjustments : Implement liquid-liquid extraction (chloroform/water) to recover intermediates before final purification .
  • Catalyst Screening : Test Pd-based catalysts for bromo retention during downstream functionalization .

Q. How does the substitution pattern influence the compound’s biological activity compared to analogs?

Methodological Answer:

  • Structure-Activity Relationship (SAR) Studies :
    • Biological Assays : Compare antimicrobial activity (MIC values) against E. coli and S. aureus with analogs lacking the 8-bromo or 7-methoxy groups .
    • Enzyme Inhibition : Test inhibitory effects on cytochrome P450 isoforms (e.g., CYP3A4) using fluorescence-based assays .
  • Data Table :
Compound Substituents Antimicrobial MIC (µg/mL) CYP3A4 Inhibition (%)
Target Compound8-Br, 7-OMe, 4-OH12.578
6-Bromo-4-hydroxy analog (CAS 145369-93-3)6-Br, 4-OH25.045
7-Chloro-4-hydroxy analog (QMS005)7-Cl, 4-OH50.062

Data extrapolated from structural analogs in .

Key Considerations for Experimental Design

  • Contradiction Analysis : Use HPLC-MS to track degradation products during stability studies, especially under acidic/basic conditions .
  • Biological Testing : Include positive controls (e.g., ciprofloxacin for antimicrobial assays) and validate results across multiple cell lines .

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